molecular formula C23H28ClN3O3 B277844 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

カタログ番号 B277844
分子量: 429.9 g/mol
InChIキー: QKHCGZDPRFXNCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide signaling pathway, which is critical for B-cell survival and proliferation. TAK-659 also inhibits other signaling pathways, such as NF-κB and AKT, which are involved in the development and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. It also reduces the levels of various cytokines and chemokines that are involved in the growth and survival of B-cells. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It is also well-tolerated in preclinical models and has a favorable pharmacokinetic profile. However, TAK-659 has some limitations, such as its potential off-target effects and the need for further optimization to improve its potency and selectivity.

将来の方向性

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity is an ongoing area of research.

合成法

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key intermediate is 3-chloro-4-(4-propionyl-1-piperazinyl)aniline, which is then coupled with 3-isopropoxybenzoyl chloride to give the final product. The synthesis of TAK-659 has been optimized to ensure high yield and purity.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 selectively inhibits BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have demonstrated significant anti-tumor activity of TAK-659 in xenograft models of B-cell malignancies.

特性

製品名

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

分子式

C23H28ClN3O3

分子量

429.9 g/mol

IUPAC名

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-22(28)27-12-10-26(11-13-27)21-9-8-18(15-20(21)24)25-23(29)17-6-5-7-19(14-17)30-16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,29)

InChIキー

QKHCGZDPRFXNCW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

正規SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。